molecular formula C26H23N3O2 B2372871 N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 923216-60-8

N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2372871
CAS No.: 923216-60-8
M. Wt: 409.489
InChI Key: NHZNSJDGMFAQHZ-UHFFFAOYSA-N
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Description

N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a biphenyl core linked to a pyridazinone moiety through an ether linkage. The presence of the 4-methylphenyl group further enhances its chemical properties, making it a valuable subject for study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1'-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl-4-carboxylic acid. This is followed by the introduction of the pyridazinone moiety through a series of coupling reactions. Commonly used methods include:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1'-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.

Mechanism of Action

The mechanism by which N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1'-biphenyl]-4-carboxamide exerts its effects involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)biphenyl-4-carboxamide
  • N-(2-{[6-(4-bromophenyl)pyridazin-3-yl]oxy}ethyl)biphenyl-4-carboxamide

Uniqueness

The presence of the 4-methylphenyl group in N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1'-biphenyl]-4-carboxamide distinguishes it from its analogs. This group can influence the compound’s binding affinity to molecular targets and its overall biological activity .

Properties

IUPAC Name

N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c1-19-7-9-22(10-8-19)24-15-16-25(29-28-24)31-18-17-27-26(30)23-13-11-21(12-14-23)20-5-3-2-4-6-20/h2-16H,17-18H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZNSJDGMFAQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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